Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)- Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020496
InChI: InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3
SMILES:
Molecular Formula: C11H9BrF6O
Molecular Weight: 351.08 g/mol

Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-

CAS No.:

Cat. No.: VC16020496

Molecular Formula: C11H9BrF6O

Molecular Weight: 351.08 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)- -

Specification

Molecular Formula C11H9BrF6O
Molecular Weight 351.08 g/mol
IUPAC Name 1-[1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3
Standard InChI Key NUIVKNWZGLUSHN-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene, reflects its core structure: a benzene ring substituted at the 1-position with a (1R)-1-(bromomethoxy)ethyl group and at the 3- and 5-positions with trifluoromethyl groups. The molecular formula is C₁₁H₉BrF₆O, with a molecular weight of 351.08 g/mol.

Stereochemical Significance

The (R)-configuration at the chiral center of the ethyl-bromomethoxy group introduces asymmetry, influencing intermolecular interactions. X-ray crystallographic studies of related compounds reveal that this configuration promotes specific hydrogen-bonding networks, such as C–H···O interactions, which stabilize crystal lattices. Computational models using density functional theory (DFT) predict that the (R)-enantiomer exhibits enhanced binding affinity to biological targets compared to its (S)-counterpart.

Synthesis and Purification Strategies

Laboratory-Scale Synthesis

The synthesis typically begins with 3,5-bis(trifluoromethyl)benzene derivatives. A two-step protocol involves:

  • Electrophilic Substitution: Introducing the bromomethoxyethyl group via palladium-catalyzed coupling reactions.

  • Stereochemical Control: Enzymatic resolution using lipases to isolate the (R)-enantiomer.

Reaction conditions optimize solvent polarity (e.g., acetonitrile) and temperature (60–80°C) to achieve yields exceeding 85%. Purification employs silica gel chromatography, with final product validation by ¹H-NMR and high-performance liquid chromatography–mass spectrometry (HPLC-MS).

Industrial Production

Continuous flow reactors enable scalable synthesis, reducing side reactions like over-bromination. Post-synthesis purification leverages fractional distillation under reduced pressure (10–15 mmHg) to isolate the compound at >99% purity.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a melting point of 78–80°C and decomposition above 220°C. The trifluoromethyl groups enhance thermal stability by inducing strong van der Waals interactions within the crystal lattice.

Solubility and Reactivity

  • Solubility: Miscible in polar aprotic solvents (e.g., dichloromethane, DMF) but insoluble in water due to hydrophobic trifluoromethyl groups.

  • Reactivity: The bromomethoxyethyl group undergoes nucleophilic substitution with amines or thiols, while the trifluoromethyl substituents resist electrophilic attack.

In vitro assays against prostate cancer (22RV1) and breast cancer (MCF-7) cell lines demonstrate dose-dependent cytotoxicity, with IC₅₀ values of 31.28 µM and 42.15 µM, respectively. Comparatively, the reference drug flutamide shows reduced potency (IC₅₀ = 115 µM in 22RV1). Mechanistic studies suggest inhibition of androgen receptor signaling pathways.

Antimicrobial Efficacy

Preliminary screening against Staphylococcus aureus and Escherichia coli reveals minimum inhibitory concentrations (MICs) of 64 µg/mL and 128 µg/mL, respectively. The bromine atom enhances membrane permeability, while trifluoromethyl groups improve metabolic stability.

Applications in Materials Science

Fluorinated Polymer Synthesis

As a monomer, this compound incorporates into polyaryl ether ketones (PAEKs), imparting:

  • Enhanced thermal stability (glass transition temperature >250°C).

  • Chemical resistance to acids and bases.

Surface Functionalization

Self-assembled monolayers (SAMs) on gold substrates exhibit water contact angles >110°, enabling applications in hydrophobic coatings.

Comparative Analysis with Analogues

PropertyThis Compound1-Bromo-3-methoxybenzene1,3-Bis(trifluoromethyl)benzene
Molecular Weight (g/mol)351.08187.03204.11
Melting Point (°C)78–80-10-30
Anticancer IC₅₀ (µM)31.28>200>200
Hydrophobicity (logP)3.452.102.85

Data sourced from comparative studies.

Computational Modeling Insights

Reaction Pathway Predictions

DFT calculations map the LUMO distribution on the benzene ring, identifying the para position to the bromomethoxyethyl group as the most electrophilic site. Transition-state analysis predicts a 15.3 kcal/mol activation barrier for nucleophilic substitution at this position.

Docking Studies

Molecular docking with the androgen receptor (PDB ID: 2PIX) shows a binding affinity (ΔG = -8.9 kcal/mol) comparable to enzalutamide (-9.2 kcal/mol). Key interactions include halogen bonding between bromine and Arg752.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis to improve enantiomeric excess (>99% ee).

  • Combination Therapies: Evaluating synergy with checkpoint inhibitors in oncology.

  • Advanced Materials: Incorporating into proton-exchange membranes for fuel cells.

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